molecular formula C18H40N2 B14633289 N~1~-Tetradecylbutane-1,4-diamine CAS No. 53832-34-1

N~1~-Tetradecylbutane-1,4-diamine

Cat. No.: B14633289
CAS No.: 53832-34-1
M. Wt: 284.5 g/mol
InChI Key: BCTYVVCXDNPDLB-UHFFFAOYSA-N
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Description

N~1~-Tetradecylbutane-1,4-diamine is a synthetic aliphatic diamine characterized by a 14-carbon tetradecyl chain attached to the N~1~ position of a butane-1,4-diamine backbone. This structure confers enhanced lipophilicity compared to shorter-chain polyamines like putrescine (butane-1,4-diamine) or spermidine, enabling unique interactions with biological membranes and hydrophobic systems .

Properties

CAS No.

53832-34-1

Molecular Formula

C18H40N2

Molecular Weight

284.5 g/mol

IUPAC Name

N'-tetradecylbutane-1,4-diamine

InChI

InChI=1S/C18H40N2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19/h20H,2-19H2,1H3

InChI Key

BCTYVVCXDNPDLB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCNCCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Tetradecylbutane-1,4-diamine can be achieved through several methods. One common approach involves the reaction of 1,4-dibromobutane with tetradecylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the bromine atoms are replaced by the amino groups from tetradecylamine.

Industrial Production Methods

In an industrial setting, the production of N1-Tetradecylbutane-1,4-diamine may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-Tetradecylbutane-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Nitro derivatives of N1-Tetradecylbutane-1,4-diamine.

    Reduction: Secondary amines with reduced nitrogen functionality.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N~1~-Tetradecylbutane-1,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in cell signaling and membrane interactions.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of N1-Tetradecylbutane-1,4-diamine involves its interaction with biological membranes and proteins. The long tetradecyl chain allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity. Additionally, the amino groups can form hydrogen bonds with protein residues, affecting protein function and signaling pathways.

Comparison with Similar Compounds

Natural Polyamines: Putrescine and Spermidine

Putrescine (Butane-1,4-diamine)

  • Structure : Linear aliphatic diamine (C~4~H~12~N~2~).
  • Molecular Weight : 88.15 g/mol .
  • Key Roles : Essential in cell growth, DNA stabilization, and stress response .
  • Properties : High water solubility, rapid cellular uptake.
  • Contrast : Lacks the tetradecyl chain, limiting membrane permeability and lipophilicity.

Spermidine (N-(3-Aminopropyl)butane-1,4-diamine)

  • Structure: C~7~H~19~N~3~, with an additional aminopropyl group.
  • Key Roles : Autophagy induction, anti-aging effects .
  • Contrast : The tetradecyl derivative’s extended alkyl chain may enhance antimicrobial activity but reduce solubility compared to spermidine’s shorter, polar structure.

Functional Insight : While natural polyamines like putrescine and spermidine are critical in metabolism, N~1~-Tetradecylbutane-1,4-diamine’s hydrophobic tail likely shifts its application toward surfactant or membrane-disrupting roles, such as in drug delivery or antimicrobial formulations .

Aromatic Diamines: Benzene-1,4-diamine

Benzene-1,4-diamine

  • Structure : Aromatic ring with two amine groups at para positions.
  • Molecular Weight : 108.14 g/mol .
  • Key Applications : Redox-active inhibitor of amyloid-beta (Aβ) aggregation in neurodegenerative diseases .
  • Mechanism : Forms chemical adducts with Aβ peptides via redox modulation .
  • Contrast : Unlike the aliphatic this compound, benzene-1,4-diamine’s aromatic structure enables π-π interactions and redox activity, making it unsuitable for lipid-rich environments but effective in targeting protein aggregates.

Cyclohexane-Based Host Molecules

trans-N,N′-Bis(9-phenyl-9-xanthenyl)cyclohexane-1,4-diamine

  • Structure : Cyclohexane backbone with bulky xanthenyl substituents .
  • Key Applications: Selective encapsulation of xylene and ethylbenzene isomers in separation technologies .
  • Properties : Rigid, preorganized cavity for guest selectivity.
  • Contrast : The tetradecylbutane derivative’s linear structure lacks the steric bulk required for molecular encapsulation but may excel in forming micelles or liposomal systems.

Pharmaceutical and Industrial Diamines

Benzathine Benzylpenicillin

  • Structure : Ethylenediamine derivative complexed with penicillin .
  • Application : Long-acting antibiotic formulation .
  • Contrast : Demonstrates how diamines can stabilize pharmaceuticals, though this compound’s long chain may limit ionic interactions critical in salt formation.

Ametryn (N-Ethyl-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine)

  • Application : Herbicide .
  • Contrast: Heterocyclic triazine-based diamines prioritize electrophilic reactivity, unlike the non-reactive aliphatic backbone of the tetradecylbutane analog.

Data Table: Structural and Functional Comparison

Compound Molecular Weight (g/mol) Structure Type Key Applications Notable Properties
This compound 356.59* Aliphatic, long-chain Antimicrobials, surfactants High lipophilicity, membrane interaction
Putrescine (Butane-1,4-diamine) 88.15 Aliphatic, short-chain Cell growth, metabolism Water-soluble, natural polyamine
Benzene-1,4-diamine 108.14 Aromatic Neurodegenerative disease research Redox activity, Aβ adduct formation
trans-N,N′-Bis(9-phenyl-9-xanthenyl)cyclohexane-1,4-diamine ~700 (estimated) Cyclohexane-based host Molecular encapsulation Steric selectivity for xylenes

*Calculated based on formula C~18~H~40~N~2~.

Research Findings and Mechanistic Insights

  • Lipophilicity vs. Solubility : The tetradecyl chain in this compound enhances membrane penetration but reduces aqueous solubility compared to natural polyamines like putrescine .
  • Lack of Redox Activity : Unlike benzene-1,4-diamine, the aliphatic structure avoids redox-driven reactions, favoring physical interactions over chemical modifications .
  • Industrial Potential: Its long alkyl chain aligns with surfactant applications, whereas cyclohexane-based diamines prioritize molecular recognition .

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